1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
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Overview
Description
1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is an organic compound that features a benzimidazole core substituted with a methoxyethyl group, a methyl group, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzimidazole core using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Dioxaborolane Moiety: This is typically done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic ester and a halogenated benzimidazole derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The dioxaborolane moiety can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the coupling partner.
Scientific Research Applications
1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one depends on its specific application:
In Organic Synthesis: Acts as a nucleophile or electrophile in various reactions, facilitating the formation of new bonds.
In Biological Systems: May interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dioxaborolane moiety can form reversible covalent bonds with diols, making it useful in enzyme inhibition.
Comparison with Similar Compounds
- 1-(2-Methoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 1-(2-Methoxyethyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combination of a benzimidazole core with a dioxaborolane moiety, which imparts distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Biological Activity
1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C17H25BN2O4 |
Molecular Weight | 332.20 g/mol |
CAS Number | 1491139-60-6 |
Boiling Point | Not available |
Density | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in metabolic pathways.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit specific enzymes related to metabolic processes, impacting cellular functions.
- Receptor Modulation : It may act on various receptors, influencing signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Tests conducted against various bacterial strains showed effective inhibition at concentrations below 100 µg/mL.
Anticancer Properties
Research has demonstrated that derivatives of benzimidazole compounds can exhibit anticancer activity:
- Cell Line Studies : The compound was tested against several cancer cell lines (e.g., MCF-7 for breast cancer) and showed promising results in inducing apoptosis and inhibiting cell proliferation.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
-
Case Study 2: Anticancer Activity
- In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
Safety and Toxicology
While the biological activities are promising, safety profiles must be considered:
Toxicity Parameter | Value |
---|---|
Acute Toxicity | H302 (Harmful if swallowed) |
Skin Irritation | H315 (Causes skin irritation) |
Properties
Molecular Formula |
C17H25BN2O4 |
---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-2-one |
InChI |
InChI=1S/C17H25BN2O4/c1-16(2)17(3,4)24-18(23-16)12-7-8-13-14(11-12)19(5)15(21)20(13)9-10-22-6/h7-8,11H,9-10H2,1-6H3 |
InChI Key |
OTIMKVNKLMMJNC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)N3C)CCOC |
Origin of Product |
United States |
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